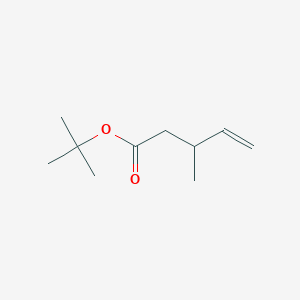
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one is an organic compound belonging to the chromenone family. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 2nd position of the chromenone ring. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one typically involves the following steps:
Bromination: The starting material, 2-cyclopropyl-2,3-dihydrochromen-4-one, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of chromenone derivatives with additional functional groups.
Reduction: Formation of chromanol derivatives.
科学的研究の応用
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other organic compounds.
作用機序
The mechanism of action of 6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate various cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-Bromo-2,3-dihydro-4H-chromen-4-one: Lacks the cyclopropyl group but shares the bromine substitution.
6-Bromo-4-chromanone: Similar structure but differs in the oxidation state of the chromenone ring.
6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: Contains a thieno ring instead of the chromenone ring.
Uniqueness
6-Bromo-2-cyclopropyl-2,3-dihydrochromen-4-one is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H11BrO2 |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
6-bromo-2-cyclopropyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H11BrO2/c13-8-3-4-11-9(5-8)10(14)6-12(15-11)7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChIキー |
GZDYAEWCNYJNFM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CC(=O)C3=C(O2)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


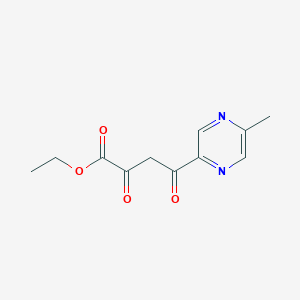
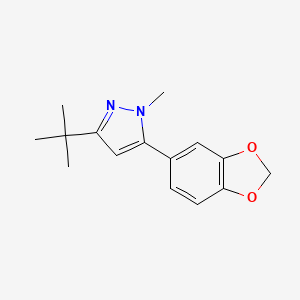
![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)

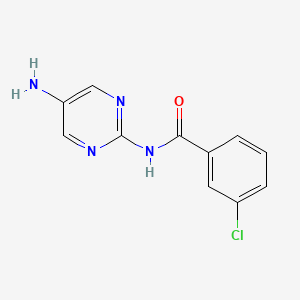
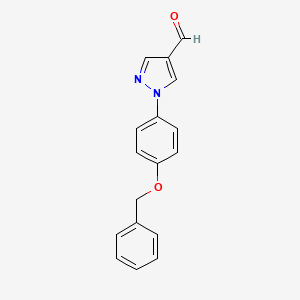
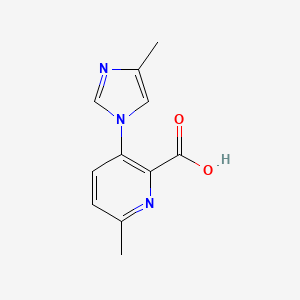
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)


![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)
